molecular formula C15H14N4O4 B14951144 4,6-dimethyl-1-{[(E)-(4-nitrophenyl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide

4,6-dimethyl-1-{[(E)-(4-nitrophenyl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B14951144
M. Wt: 314.30 g/mol
InChI Key: OQBQQVQZKAFBMP-CAOOACKPSA-N
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Description

4,6-DIMETHYL-1-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE is a complex organic compound that belongs to the class of pyridinecarboxamides This compound is characterized by its unique structure, which includes a pyridine ring, a nitrophenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DIMETHYL-1-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE typically involves the condensation of 4-nitrobenzaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,6-DIMETHYL-1-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce different nitro derivatives.

Scientific Research Applications

4,6-DIMETHYL-1-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4,6-DIMETHYL-1-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group may play a role in its biological activity by interacting with enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain biological processes.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: A precursor in the synthesis of the target compound.

    4-Nitrobenzaldehyde: A key reactant in the synthesis process.

    Other pyridinecarboxamides: Compounds with similar structures but different substituents.

Uniqueness

4,6-DIMETHYL-1-{[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINO}-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H14N4O4

Molecular Weight

314.30 g/mol

IUPAC Name

4,6-dimethyl-1-[(E)-(4-nitrophenyl)methylideneamino]-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C15H14N4O4/c1-9-7-10(2)18(15(21)13(9)14(16)20)17-8-11-3-5-12(6-4-11)19(22)23/h3-8H,1-2H3,(H2,16,20)/b17-8+

InChI Key

OQBQQVQZKAFBMP-CAOOACKPSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N)C

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N)C

Origin of Product

United States

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